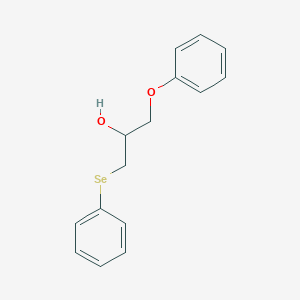![molecular formula C20H14S B14405104 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene CAS No. 88220-34-2](/img/structure/B14405104.png)
3-(2-Phenylethenyl)naphtho[1,2-B]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethenyl)naphtho[1,2-B]thiophene: is a polycyclic aromatic hydrocarbon containing a thiophene ring fused to a naphthalene core, with a phenylethenyl substituent at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene and thiophene derivatives.
Formation of Naphtho[1,2-B]thiophene Core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck coupling reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the phenylethenyl group, converting it to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry:
Organic Electronics: The compound is used as a building block for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its conjugated structure and electronic properties.
Photophysics: It is studied for its photophysical properties, including fluorescence and phosphorescence, making it useful in the development of sensors and imaging agents.
Biology and Medicine:
Drug Development: The compound’s structural similarity to other bioactive molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties, such as conductive polymers and photovoltaic cells.
作用机制
The mechanism of action of 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene involves its interaction with molecular targets through its conjugated π-system. This allows for efficient electron transfer and interaction with various biological and chemical entities. The pathways involved include:
Electron Transfer:
Receptor Binding: The compound can interact with specific receptors or enzymes, influencing biological pathways.
相似化合物的比较
Naphtho[2,3-B]thiophene: Another isomer with similar electronic properties but different structural arrangement.
Benzothiophene: A simpler analog with a single benzene ring fused to a thiophene ring.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring, offering different electronic and steric properties.
Uniqueness: 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular geometry.
属性
CAS 编号 |
88220-34-2 |
|---|---|
分子式 |
C20H14S |
分子量 |
286.4 g/mol |
IUPAC 名称 |
3-(2-phenylethenyl)benzo[g][1]benzothiole |
InChI |
InChI=1S/C20H14S/c1-2-6-15(7-3-1)10-11-17-14-21-20-18-9-5-4-8-16(18)12-13-19(17)20/h1-14H |
InChI 键 |
HEIQCYMXBKXKBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CSC3=C2C=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14405022.png)
![2-[(4-Bromophenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14405030.png)
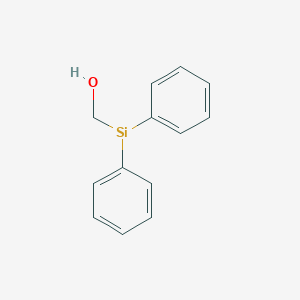
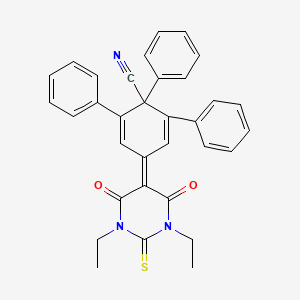
![9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene](/img/structure/B14405040.png)

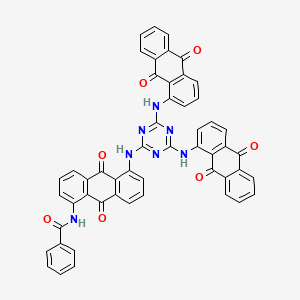
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
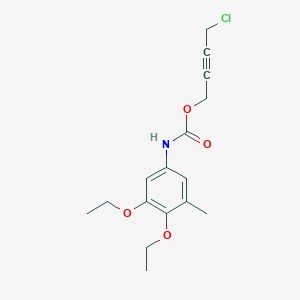
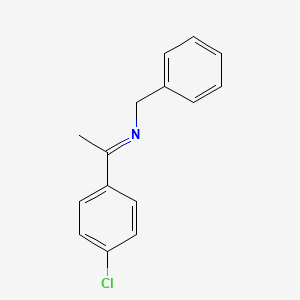
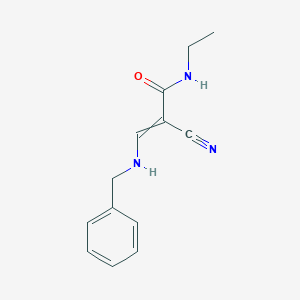
methanone](/img/structure/B14405117.png)
